molecular formula C15H15ClO B3344920 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL CAS No. 1000571-94-7

3-(4'-Chlorobiphenyl-4-YL) propan-1-OL

Cat. No. B3344920
CAS RN: 1000571-94-7
M. Wt: 246.73 g/mol
InChI Key: DCXUKSMOJPDVKS-UHFFFAOYSA-N
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Description

3-(4’-Chlorobiphenyl-4-YL) propan-1-OL is a chemical compound with the molecular formula C15H15ClO . It is used in various scientific research and has a molecular weight of 246.73 .


Synthesis Analysis

The synthesis of 3-(4’-Chlorobiphenyl-4-YL) propan-1-OL involves a reaction of 3-(4-chlorophenyl)propionic acid with lithium aluminium tetrahydride (LAH) in dry tetrahydrofuran (THF). The reaction is stirred at 0 °C under nitrogen and allowed to warm to room temperature and stirred overnight .


Molecular Structure Analysis

The molecular structure of 3-(4’-Chlorobiphenyl-4-YL) propan-1-OL consists of a biphenyl group where one of the phenyl rings is substituted with a chlorine atom at the 4th position and the other phenyl ring is attached to a propan-1-ol group .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 3-(4’-Chlorobiphenyl-4-YL) propan-1-OL is the reduction of 3-(4-chlorophenyl)propionic acid by LAH in THF .


Physical And Chemical Properties Analysis

3-(4’-Chlorobiphenyl-4-YL) propan-1-OL is a colorless liquid . It has a molecular weight of 246.73 .

properties

IUPAC Name

3-[4-(4-chlorophenyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-15-9-7-14(8-10-15)13-5-3-12(4-6-13)2-1-11-17/h3-10,17H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXUKSMOJPDVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697641
Record name 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000571-94-7
Record name 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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